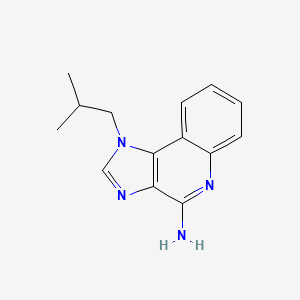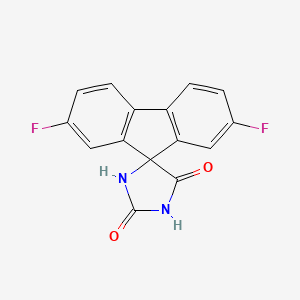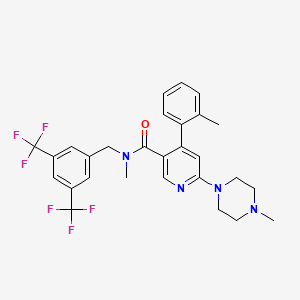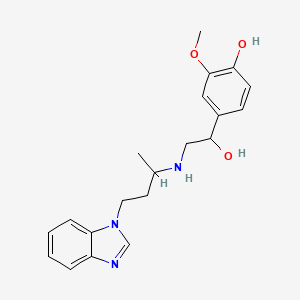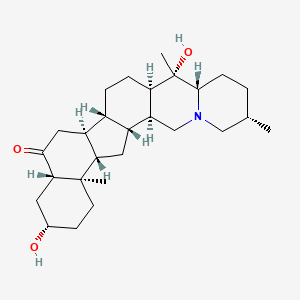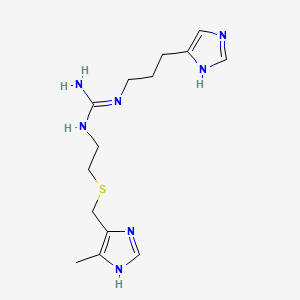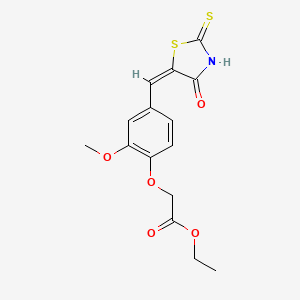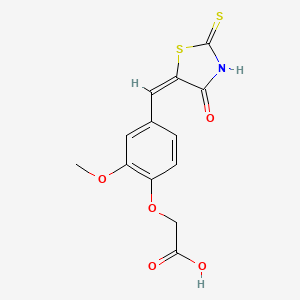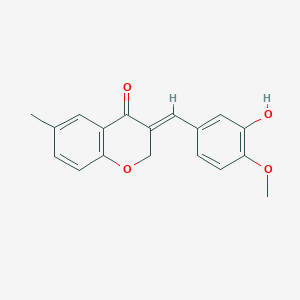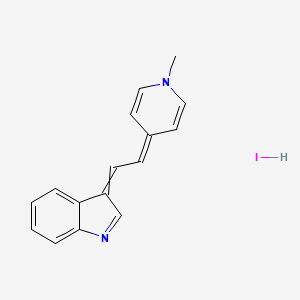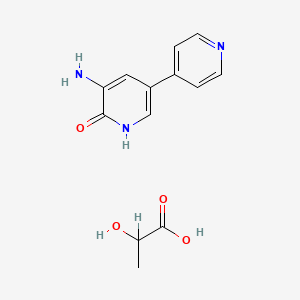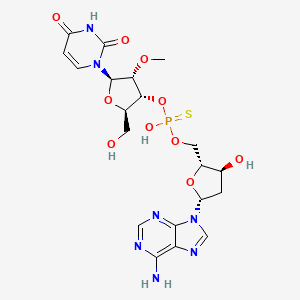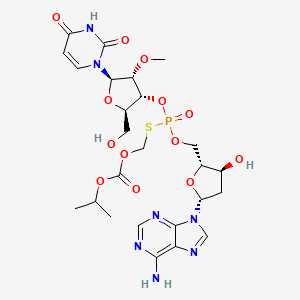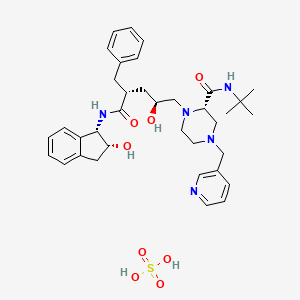
Indinavir sulfate
Overview
Description
Indinavir sulfate is a protease inhibitor used as a component of highly active antiretroviral therapy to treat HIV/AIDS . It is a white crystalline powder that is soluble in water and ethanol but poorly soluble in acetonitrile and dichloromethane . This compound works by inhibiting the protease enzyme, which is essential for the HIV virus to replicate .
Mechanism of Action
Target of Action
Indinavir sulfate is a potent and specific inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 .
Mode of Action
This compound binds to the active site of the HIV-1 protease enzyme and inhibits its activity . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . This process effectively halts the replication of the HIV-1 virus within the host cell.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV-1 viral replication pathway . By inhibiting the HIV-1 protease enzyme, this compound disrupts the normal maturation process of the virus, preventing the formation of infectious viral particles . This results in a decrease in the viral load within the host organism.
Pharmacokinetics
This compound exhibits good oral bioavailability . It is rapidly absorbed in the fasting state, with the time to the maximum concentration in plasma occurring at approximately 0.8 hours . This compound is metabolized by the CYP3A4 enzyme in the liver . The renal clearance of this compound slightly exceeds the glomerular filtration rate, suggesting a net tubular secretion component .
Result of Action
The primary result of this compound’s action is a decrease in the viral load of HIV-1 within the host organism . By preventing the formation of infectious viral particles, this compound effectively slows the progression of HIV infection and AIDS .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of food. For instance, administration of this compound following a high-fat breakfast resulted in a blunted and decreased absorption . Two types of low-fat meals were found to have no significant effect on the absorption of this compound . Therefore, the timing and content of meals can significantly impact the bioavailability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Indinavir sulfate plays a crucial role in biochemical reactions as it inhibits the HIV viral protease enzyme . This enzyme is required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . This compound binds to the protease active site and inhibits the activity of the enzyme .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing the HIV protease from functioning normally . This inhibition prevents cleavage of the viral polyproteins, resulting in the formation of immature non-infectious viral particles
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of the HIV-1 protease enzyme . This binding inhibits the enzyme’s activity, preventing the cleavage of the viral polyproteins into individual functional proteins . This results in the formation of immature, non-infectious viral particles .
Temporal Effects in Laboratory Settings
It is known that this compound wears off quickly after dosing
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme . Seven metabolites of this compound have been identified, including one glucuronide conjugate and six oxidative metabolites .
Transport and Distribution
It is known that the drug is administered orally and has good oral bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions: Indinavir sulfate is synthesized through a series of chemical reactions involving the formation of a piperazine ring and the attachment of various functional groups. The synthetic route typically involves the following steps:
- Formation of the piperazine ring.
- Attachment of the pyridine and benzyl groups.
- Introduction of the hydroxyethylene backbone.
- Formation of the sulfate salt.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using the same steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:
- Use of high-purity reagents.
- Strict control of reaction conditions such as temperature, pressure, and pH.
- Purification of the final product through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: Indinavir sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Substitution reactions can occur at the pyridine and benzyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties.
Scientific Research Applications
Indinavir sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors and their interactions with enzymes.
Medicine: Primarily used in the treatment of HIV/AIDS as part of combination therapy.
Industry: Used in the development of drug delivery systems, such as microspheres for targeted drug delivery.
Comparison with Similar Compounds
Ritonavir: Another protease inhibitor used in combination with other antiretroviral drugs.
Saquinavir: A protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lopinavir: Often used in combination with ritonavir for enhanced efficacy.
Uniqueness of Indinavir Sulfate: this compound is unique due to its specific chemical structure, which allows it to effectively inhibit the HIV protease enzyme. Its solubility and bioavailability are enhanced by the presence of the sulfate salt, making it easier to administer orally .
This compound remains a significant compound in the field of antiretroviral therapy, despite its side effects and the development of newer drugs .
Properties
IUPAC Name |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBQKPWHXMGDLP-BDEHJDMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150378-17-9 (Parent) | |
| Record name | Indinavir sulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044221 | |
| Record name | Indinavir sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in water and ethanol | |
| Record name | INDINAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Combinations of antiretroviral drugs are successfully used for the treatment of acquired immune deficiency syndrome and reduce the incidence of severe human immunodeficiency virus (HIV)-associated dementia. To test whether such drugs affect the GSH metabolism of brain cells, we have exposed astrocyte-rich primary cultures to various antiretroviral compounds. Treatment of the cultures with the protease inhibitors indinavir or nelfinavir in low micromolar concentrations resulted in a time- and concentration-dependent depletion of cellular GSH from viable cells which was accompanied by a matching increase in the extracellular GSH content. In contrast, the reverse transcriptase inhibitors zidovudine, lamivudine, efavirenz or nevirapine did not alter cellular or extracellular GSH levels. Removal of indinavir from the medium by washing the cells terminated the stimulated GSH export immediately, while the nelfinavir-induced accelerated GSH export was maintained even after removal of nelfinavir. The stimulation of the GSH export from viable astrocytes by indinavir or nelfinavir was completely prevented by the application of MK571, an inhibitor of the multidrug resistance protein 1. These data demonstrate that indinavir and nelfinavir stimulate multidrug resistance protein 1-mediated GSH export from viable astrocytes and suggest that treatment of patients with such inhibitors may affect the GSH homeostasis in brain., Indinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because indinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, indinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Indinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Indinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., While the complete mechanisms of antiviral activity of indinavir have not been fully elucidated, indinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Indinavir is a highly specific inhibitor of HIV protease and does not appear to interfere with the activity of human aspartic endopeptidases at clinically relevant concentrations. In one study, there was no evidence of inhibition of human cathepsin D or renin using indinavir concentrations exceeding 10 uM., Unlike nucleoside antiretroviral agents, the antiviral activity of indinavir does not depend on intracellular conversion to an active metabolite. Indinavir and other HIV protease inhibitors (e.g., amprenavir, lopinavir, nelfinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of HIV protease inhibitors and some nucleoside agents (e.g., didanosine, zidovudine) or nonnucleoside agents (e.g., efavirenz, nevirapine) may be additive or synergistic. In one in vitro study, indinavir used in conjunction with zidovudine resulted in an additive effect against HIV-1; however, addition of lamivudine to these drugs resulted in a synergistic effect. | |
| Record name | INDINAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from absolute ethanol, White to off-white hygroscopic crystalline powder | |
CAS No. |
157810-81-6 | |
| Record name | Indinavir sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157810-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indinavir sulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crixivan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indinavir sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157810-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDINAVIR SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771H53976Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDINAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
150-153 °C (decomposes) | |
| Record name | INDINAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


